molecular formula C7H4Br2Cl2O B12850152 2,4-Dichloro-3,5-dibromoanisole

2,4-Dichloro-3,5-dibromoanisole

Cat. No.: B12850152
M. Wt: 334.82 g/mol
InChI Key: ZINBPEIRRFSAMW-UHFFFAOYSA-N
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Description

Based on the evidence, this compound would theoretically feature a methoxy-substituted benzene ring with chlorine atoms at positions 2 and 4 and bromine atoms at positions 3 and 3. Such dihalogenated aromatic compounds are significant in pharmaceuticals, agrochemicals, and material science due to their electronic and steric properties .

Properties

Molecular Formula

C7H4Br2Cl2O

Molecular Weight

334.82 g/mol

IUPAC Name

1,3-dibromo-2,4-dichloro-5-methoxybenzene

InChI

InChI=1S/C7H4Br2Cl2O/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3

InChI Key

ZINBPEIRRFSAMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)Br)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3,5-dibromoanisole typically involves the bromination and chlorination of anisole. One common method is the bromination of 2,4-dichloroanisole using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of 2,4-Dichloro-3,5-dibromoanisole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,5-dibromoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in acetic acid.

    Chlorination: Chlorine gas or sodium hypochlorite in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of anisole can yield 2,4-dibromoanisole, while further chlorination can produce 2,4-Dichloro-3,5-dibromoanisole .

Scientific Research Applications

Environmental Monitoring and Analysis

2,4-Dichloro-3,5-dibromoanisole has been identified as an organic contaminant in various environmental studies. Its presence in air and water samples has been analyzed to understand its behavior and impact as a pollutant. The compound's halogenated structure makes it relevant for studies on persistent organic pollutants (POPs) and their degradation products.

  • Case Study : In a study assessing air quality, high-volume air samplers were used to collect samples over several days. The analysis revealed the presence of various methoxylated halogenated benzenes, including 2,4-Dichloro-3,5-dibromoanisole, indicating its potential as an environmental contaminant that warrants further investigation into its sources and effects on ecosystems .

Agricultural Applications

The compound is also relevant in the field of agriculture as a potential herbicide or pesticide. Its structural properties suggest that it may exhibit herbicidal activity against a range of unwanted vegetation.

  • Research Findings : Preliminary studies suggest that derivatives of halogenated anisoles can be synthesized to enhance their effectiveness as herbicides. The synthesis of such compounds allows for the exploration of their efficacy in controlling specific weed species while minimizing environmental impact .

Pharmaceutical Research

Emerging research indicates that halogenated compounds like 2,4-Dichloro-3,5-dibromoanisole may have applications in drug discovery due to their biological activity.

  • Potential Activity : Some studies have explored the antimicrobial properties of halogenated compounds. For instance, structural analogs have shown activity against various bacterial strains, suggesting that 2,4-Dichloro-3,5-dibromoanisole could be further investigated for its potential therapeutic uses .

Flame Retardant Research

The compound may also play a role in the development of flame retardants. Its brominated structure is similar to other compounds used in fire safety applications.

  • Flame Retardant Standards : Research into brominated flame retardants has highlighted the need for alternatives due to environmental concerns related to traditional compounds. The synthesis of new brominated compounds like 2,4-Dichloro-3,5-dibromoanisole can contribute to the development of safer flame retardant materials .

Data Summary Table

Application AreaDescriptionKey Findings/Notes
Environmental MonitoringAssessment of air and water contaminantsDetected in air samples; indicates environmental persistence
Agricultural UsePotential herbicide or pesticideSynthesis of derivatives for enhanced efficacy
Pharmaceutical ResearchPossible antimicrobial propertiesSimilar compounds show activity against bacteria
Flame Retardant ResearchDevelopment of safer flame retardantsBrominated structure suitable for fire safety applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5-dibromoanisole involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring enhances its binding affinity to specific targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

3,5-Dibromoanisole (CAS 74137-36-3)

  • Molecular Formula : C₇H₆Br₂O
  • Molecular Weight : 265.93 g/mol
  • Key Properties: A brominated analog lacking chlorine substituents. Its methoxy group enhances solubility in polar solvents compared to non-ether analogs. Used as an intermediate in organic synthesis .
  • Contrast : The absence of chlorine substituents reduces its electrophilic reactivity compared to chloro-bromo hybrids.

4-Chloro-3,5-dibromoanisole (CAS 174913-47-4)

  • Molecular Formula : C₇H₅Br₂ClO
  • Molecular Weight : 300.38 g/mol
  • Key Properties : Features a chlorine atom at position 4 instead of 2, altering steric interactions. This positional isomer may exhibit distinct reactivity in nucleophilic aromatic substitution reactions .

2,4-Dichloro-3,5-dimethylphenol (CAS 133-53-9)

  • Molecular Formula : C₈H₈Cl₂O
  • Molecular Weight : 191.05 g/mol
  • Key Properties: A phenolic analog with methyl groups instead of bromine. Widely used as an antimicrobial agent due to its hydroxyl group, which enhances hydrogen-bonding capabilities .
  • Contrast : The hydroxyl group increases acidity (pKa ~8–9) compared to methoxy-containing anisoles, which are less acidic .

3,5-Dibromo-4-methylanisole (CAS 14542-71-3)

  • Molecular Formula : C₈H₈Br₂O
  • Molecular Weight : 279.96 g/mol
  • Key Properties : Incorporates a methyl group at position 4, increasing lipophilicity. This structural feature may enhance membrane permeability in pharmaceutical applications .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Key Applications
3,5-Dibromoanisole C₇H₆Br₂O 265.93 74137-36-3 Br (3,5); OCH₃ (1) Organic synthesis
4-Chloro-3,5-dibromoanisole C₇H₅Br₂ClO 300.38 174913-47-4 Cl (4); Br (3,5); OCH₃ (1) Research intermediate
2,4-Dichloro-3,5-dimethylphenol C₈H₈Cl₂O 191.05 133-53-9 Cl (2,4); CH₃ (3,5); OH (1) Antimicrobial agent
3,5-Dibromo-4-methylanisole C₈H₈Br₂O 279.96 14542-71-3 Br (3,5); CH₃ (4); OCH₃ (1) Pharmaceutical research

Electronic Effects of Halogen Substituents

  • Bromine and chlorine atoms increase the electron-withdrawing nature of the aromatic ring, directing electrophilic substitution to specific positions. For example, chloro substituents at positions 2 and 4 (as in hypothetical 2,4-dichloro-3,5-dibromoanisole) would deactivate the ring, making it less reactive toward electrophiles compared to methyl-substituted analogs .
  • Kinetic studies on similar compounds (e.g., methyl-2,4-dichloro-3,5-dinitrobenzoate) demonstrate that solvent polarity significantly influences reaction rates with nucleophiles like piperidine, with methanol favoring faster reactions than benzene due to solvation effects .

Biological Activity

2,4-Dichloro-3,5-dibromoanisole (DCDBA) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of DCDBA, including its antimicrobial effects, toxicity profiles, and its mechanisms of action based on diverse research findings.

Chemical Structure and Properties

DCDBA is characterized by its chemical formula C9H7Br2ClOC_9H_7Br_2ClO. The presence of multiple halogen substituents on the aromatic ring significantly influences its biological activity. The compound can be synthesized through various halogenation reactions involving anisole derivatives.

Antimicrobial Activity

Research indicates that DCDBA exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar structures to DCDBA possess significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of 2,4-Dichloro-3,5-dibromoanisole

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

The antimicrobial efficacy is attributed to the compound's ability to disrupt cellular membranes and inhibit protein synthesis in bacteria .

Toxicity Profiles

The toxicity of DCDBA has been assessed in various studies. Its halogenated structure suggests potential risks in environmental and biological contexts. For instance, brominated compounds have been linked to endocrine disruption and cytotoxicity in aquatic organisms.

Case Study: Toxicity Assessment

In a toxicity assessment involving aquatic organisms, DCDBA showed significant lethality at concentrations above 50 µg/L. The study highlighted that exposure led to behavioral changes and increased mortality rates among test species, indicating a need for careful environmental monitoring .

The mechanisms through which DCDBA exerts its biological effects are multifaceted:

  • Membrane Disruption : The lipophilic nature of DCDBA allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors. DCDBA may inhibit key metabolic enzymes in bacteria, disrupting their growth and replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to increased ROS levels that damage cellular components .

Environmental Impact

Given its biological activity and potential toxicity, the environmental implications of DCDBA are significant. It can accumulate in aquatic environments through runoff from agricultural applications or industrial discharges. Monitoring programs are essential to assess the concentrations of such compounds in ecosystems.

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